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Compound of Interest

Compound Name: 20-Methylpregn-5-en-3beta-ol

Cat. No.: B091645 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the structural elucidation of the synthetic steroid, 20-

Methylpregn-5-en-3β-ol. Despite its documented synthesis, detailed experimental and

spectroscopic data for this specific compound are not readily available in accessible literature

and public repositories. The primary reference for its synthesis dates to a 1960 publication by

Blickenstaff, R.T., in the Journal of the American Chemical Society, which predates the routine

use of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) for structural

confirmation.

Therefore, this document provides a comprehensive framework for the structural elucidation of

20-Methylpregn-5-en-3β-ol by presenting the expected methodologies and data based on the

analysis of closely related pregnane steroids. The presented data tables and experimental

protocols are illustrative and based on established principles of steroid chemistry.

Core Structure and Physicochemical Properties
20-Methylpregn-5-en-3β-ol is a derivative of the C21 steroid, pregnane. Its core structure is the

gonane, or perhydrocyclopenta[a]phenanthrene, skeleton. The key structural features include a

methyl group at the C20 position, a double bond between C5 and C6, and a hydroxyl group in

the beta configuration at C3.

Table 1: Physicochemical Properties of 20-Methylpregn-5-en-3β-ol
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Property Value Source

Molecular Formula C₂₂H₃₆O PubChem

Molecular Weight 316.5 g/mol PubChem

CAS Number 1042-59-7 PubChem

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-

10,13-dimethyl-17-propan-2-yl-

2,3,4,7,8,9,11,12,14,15,16,17-

dodecahydro-1H-

cyclopenta[a]phenanthren-3-ol

PubChem

Synthesis Pathway
The synthesis of 20-Methylpregn-5-en-3β-ol, as referenced in chemical databases, involves a

multi-step process starting from a pregnane diol derivative. A generalized workflow for such a

synthesis is depicted below.

Pregn-5-ene-3,20-diol, 20-methyl-, 3-acetate Dehydration
(POCl₃, Pyridine) Pregna-5,20-diene derivative Catalytic Hydrogenation

(H₂, PtO₂) Saturated Side Chain Intermediate Hydrolysis
(KOH) 20-Methylpregn-5-en-3β-ol

Click to download full resolution via product page

A generalized synthetic workflow for 20-Methylpregn-5-en-3β-ol.

Spectroscopic Characterization (Illustrative)
The definitive structural elucidation of 20-Methylpregn-5-en-3β-ol would rely on a combination

of spectroscopic techniques. The following tables present the expected data based on the

known spectral characteristics of similar pregnane steroids.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 20-Methylpregn-5-en-3β-ol
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Carbon Atom
Expected Chemical Shift
(ppm)

Notes

C-3 ~71.8 Bearing the β-hydroxyl group

C-5 ~140.8 Olefinic carbon

C-6 ~121.5 Olefinic carbon

C-10 ~36.5 Quaternary carbon

C-13 ~42.3 Quaternary carbon

C-18 ~12.0 Angular methyl group

C-19 ~19.4 Angular methyl group

C-20 ~35.9 Bearing the methyl group

C-21 ~18.6 Methyl group at C-20

C-22 ~24.0 Additional methyl on side chain

¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for 20-Methylpregn-5-en-3β-ol

Proton(s)
Expected Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~3.5 m -

H-6 ~5.3 d ~5.0

H-18 ~0.6 s -

H-19 ~1.0 s -

H-21 ~0.9 d ~7.0

H-22 ~0.9 d ~7.0

Mass Spectrometry
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Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion

peak corresponding to the molecular weight of the compound, along with characteristic

fragmentation patterns for the steroid nucleus and the side chain.

Table 4: Expected Mass Spectrometry Data for 20-Methylpregn-5-en-3β-ol

m/z Relative Intensity Proposed Fragment

316 Moderate [M]⁺ (Molecular Ion)

298 Low [M - H₂O]⁺

273 High
[M - C₃H₇]⁺ (Loss of isopropyl

group)

255 Moderate [M - C₃H₇ - H₂O]⁺

213 Moderate Cleavage of D-ring

Infrared (IR) Spectroscopy
The IR spectrum would confirm the presence of key functional groups.

Table 5: Expected IR Absorption Bands for 20-Methylpregn-5-en-3β-ol

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Strong, Broad O-H stretch (hydroxyl)

~2950-2850 Strong C-H stretch (alkane)

~1665 Weak C=C stretch (alkene)

~1050 Strong
C-O stretch (secondary

alcohol)

Experimental Protocols
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The following are generalized protocols for the key analytical techniques required for the

structural elucidation of a novel steroidal compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary.

2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and

proton-carbon correlations, which are essential for unambiguous assignment of all signals.

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline

correction) and reference the spectra to the residual solvent peak or an internal standard

(e.g., TMS).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or

a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for volatile or soluble

compounds, respectively.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) provides

detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization

(ESI) or Chemical Ionization (CI) can be used to confirm the molecular weight.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions to deduce the molecular formula and structural features.
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Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for

soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) from a volatile

solvent.

Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Logical Relationships in the Pregnane Core
The stereochemistry of the pregnane core is fundamental to the overall structure of 20-

Methylpregn-5-en-3β-ol. The diagram below illustrates the key structural relationships.
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Pregnane Core Stereochemistry

Key Substituents

A Ring

B Ring

cis/trans fusion

3β-OH

 on A RingC Ring

trans fusion

C5=C6

 spans A/B Rings

C19-Me (β)

 on A/B fusion

D Ring

trans fusion

C18-Me (β)

 on C/D fusion

C20-Me

 on side chain
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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